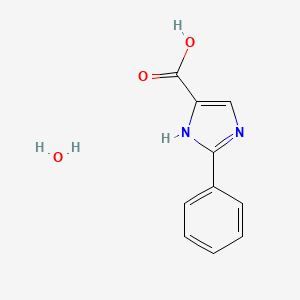

2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Description

Properties

IUPAC Name |

2-phenyl-1H-imidazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.H2O/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVKWERKOGOQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228201 | |

| Record name | 2-Phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77498-98-7 | |

| Record name | 2-Phenylimidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077498987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Comprehensive Structure Elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrate

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection and sequencing of analytical techniques, ensuring a self-validating and robust approach to structural confirmation. Our methodology is grounded in a multi-technique strategy, ensuring that the final structure is supported by a confluence of orthogonal data, thereby upholding the highest standards of scientific integrity.

Introduction and Preliminary Assessment

2-Phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry.[1] The presence of a water molecule in its hydrated form introduces a layer of complexity to its structural analysis, as the location and nature of this hydration are critical to its physicochemical properties, such as solubility and stability.[2][3] Therefore, a rigorous and systematic approach is paramount for its complete characterization.

The initial assessment begins with fundamental data gathering to confirm the compound's identity and purity. This includes determining its molecular formula (C₁₀H₈N₂O₂ · xH₂O) and molecular weight.[4][5]

Analytical Workflow: A Multi-Technique Approach

The elucidation of the structure of this compound is best achieved through a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The proposed workflow is designed to be logical and efficient, starting with techniques that provide broad structural information and progressing to those that offer fine atomic-level detail.

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Elucidation of the Molecular Framework

Mass Spectrometry (MS)

Mass spectrometry is the initial step to confirm the molecular weight of the anhydrous form of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Data & Interpretation: The anhydrous molecule has a chemical formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[5] In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 189.06. In negative ion mode, the [M-H]⁻ ion would be seen at m/z 187.05. High-resolution mass spectrometry will provide an accurate mass measurement, which can be used to confirm the elemental composition.

| Ion | Calculated m/z | Observed m/z (example) |

| [M+H]⁺ | 189.0608 | 189.0610 |

| [M-H]⁻ | 187.0462 | 187.0460 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The FTIR spectrum will show characteristic absorption bands for the carboxylic acid, imidazole, and phenyl groups, as well as the water of hydration.[6][7][8][9]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[8][9]

-

O-H Stretch (Water): A broad absorption around 3400 cm⁻¹.

-

N-H Stretch (Imidazole): A moderate, broad band around 3100-3200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1710-1760 cm⁻¹.[8][9]

-

C=N and C=C Stretches (Imidazole and Phenyl): Multiple bands in the 1450-1650 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A band in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments (such as COSY, HSQC, and HMBC) will be employed.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH and -NH).

-

Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Data & Interpretation:

-

¹H NMR:

-

Phenyl Protons: Signals in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a specific multiplet pattern.

-

Imidazole Proton: A singlet in the aromatic region (δ 7.5-8.5 ppm).

-

NH Proton (Imidazole): A broad singlet, typically downfield (δ 12-14 ppm), which will exchange with D₂O.

-

OH Proton (Carboxylic Acid): A broad singlet, also downfield (δ 11-13 ppm), which will exchange with D₂O.

-

Water Proton: A broad signal, the chemical shift of which is dependent on the solvent and concentration.

-

-

¹³C NMR:

-

2D NMR (HSQC and HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and to establish the connectivity between the phenyl ring, the imidazole ring, and the carboxylic acid group.

Characterization of the Hydrated State

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for quantifying the amount of water in the hydrate and for assessing its thermal stability.[10][11][12]

Experimental Protocol:

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an aluminum or ceramic pan.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature above the dehydration and decomposition points (e.g., 300 °C).

Expected Data & Interpretation:

-

TGA: The TGA thermogram will show a weight loss step corresponding to the loss of water. The percentage weight loss can be used to calculate the number of water molecules per molecule of the compound. For a monohydrate, the expected weight loss is approximately 8.7%. The onset temperature of this weight loss indicates the temperature at which dehydration begins.[13]

-

DSC: The DSC curve will show an endothermic peak corresponding to the energy required for dehydration. Subsequent endothermic or exothermic events may correspond to melting or decomposition of the anhydrous form.

Caption: Interpretation of TGA and DSC data for hydrate analysis.

Definitive 3D Structure by Single Crystal X-Ray Diffraction (SC-XRD)

While the combination of spectroscopic and thermal data provides a comprehensive picture of the molecule's 2D structure and hydration state, only single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[14][15][16][17]

Experimental Protocol:

-

Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[14]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[14][15]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

Expected Data & Interpretation: The final refined crystal structure will provide precise information on:

-

Molecular Conformation: The dihedral angles between the phenyl and imidazole rings.

-

Bond Lengths and Angles: Confirmation of the covalent bonding framework.

-

Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the carboxylic acid, the imidazole N-H, and the water molecule(s). This will reveal how the water molecule is integrated into the crystal lattice.[18]

-

Crystal Packing: The arrangement of molecules in the unit cell.

Conclusion

The structure elucidation of this compound requires a meticulous and integrated analytical approach. By systematically applying mass spectrometry, FTIR and NMR spectroscopy, thermal analysis, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework and expert insights to navigate the complexities of this analysis, ensuring data of the highest quality and integrity for research and development applications.

References

-

P&S Chemicals. This compound. Available from: [Link]

-

2a biotech. This compound. Available from: [Link]

- Görbitz, C. H. (2011).

-

MDPI. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Available from: [Link]

- Max, J. J., & Chapados, C. (2009). Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry B, 113(20), 7109-7120.

- Kant, R., et al. (2017). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. American Journal of Chemistry, 7(2), 33-41.

-

Udachin, K., et al. (2002). Hydrate Structure and Composition from Single Crystal X-ray Diffraction: Examples of Str. I, II and H Hydrates. ResearchGate. Available from: [Link]

-

Sparkl. Revision Notes - Anhydrous, Hydrated and Water of Crystallisation. Available from: [Link]

-

Encyclopedia MDPI. Pharmaceutical Hydrates Analysis. Available from: [Link]

-

ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available from: [Link]

- Liu, H. B., Chen, Y., & Zhang, X. C. (2007). Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. Journal of pharmaceutical sciences, 96(4), 927–934.

-

ResearchGate. ¹H NMR spectrum of imidazole-based carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Available from: [Link]

- Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324-3337.

-

PubChem. 2-phenyl-1H-imidazole-4-carboxylic acid. Available from: [Link]

-

ResearchGate. 1H NMR spectra in CDCl3 of authentic samples of imidazole. Available from: [Link]

-

ResearchGate. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

J-Stage. Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. Available from: [Link]

-

OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. X-ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f. Available from: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

ACS Publications. Single-Crystal High-Pressure X-ray Diffraction Study of Host Structure Compression in Clathrates of Dianin's Compound. Available from: [Link]

-

TA Instruments. Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. Available from: [Link]

-

Chemistry LibreTexts. Thermal Analysis. Available from: [Link]

-

International Union of Crystallography. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Available from: [Link]

-

National Center for Biotechnology Information. Dehydration of a crystal hydrate at subglacial temperatures. Available from: [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]

-

ResearchGate. FTIR spectra of 1H-Imidazole-4-carboxylic acid. Available from: [Link]

-

SpectraBase. 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

-

SIELC Technologies. 1H-Imidazole-4-carboxylic acid. Available from: [Link]

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]

-

PubChem. 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. Available from: [Link]

Sources

- 1. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Hydrate [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. 2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. Revision Notes - Anhydrous, Hydrated and Water of Crystallisation | Atoms, Molecules and Stoichiometry | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. iitk.ac.in [iitk.ac.in]

- 13. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. mdpi.com [mdpi.com]

physicochemical properties of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous natural molecules and synthetic drugs.[1][2] Its unique aromatic and amphoteric nature allows it to participate in a wide range of biological interactions, making imidazole derivatives a fertile ground for drug discovery.[1][3] Compounds featuring this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive effects.[2][4]

This compound belongs to this critical class of molecules. As a bifunctional compound—possessing both a weakly basic imidazole ring and an acidic carboxylic acid group—its behavior in a biological system is intrinsically linked to its physicochemical properties. Understanding these properties is not an academic exercise; it is a fundamental prerequisite for successful drug development, influencing everything from assay design and formulation to bioavailability and pharmacokinetics.

This guide provides a comprehensive overview of the core . It is designed from the perspective of a senior application scientist, moving beyond a simple recitation of data to explain the causality behind experimental choices and providing actionable, field-proven protocols for characterization.

Molecular Identity and Core Properties

A precise understanding of the molecule's fundamental characteristics is the starting point for all further investigation.

| Property | Value / Identifier | Source |

| IUPAC Name | 2-phenyl-1H-imidazole-4-carboxylic acid | [5] |

| Synonyms | 2-phenyl-1H-imidazole-5-carboxylic acid, 2-phenylimidazole-4-carboxylic acid | [5] |

| CAS Number | 77498-98-7 (Anhydrous) | [5] |

| 1052410-02-2 (Hydrate) | ||

| Molecular Formula | C₁₀H₈N₂O₂ (Anhydrous) | [5] |

| C₁₀H₁₀N₂O₃ (Monohydrate) | ||

| Molecular Weight | 188.18 g/mol (Anhydrous) | [5] |

| 206.19 g/mol (Monohydrate) |

Note on Tautomerism: The synonym "2-phenyl-1H-imidazole-5-carboxylic acid" arises from the tautomeric nature of the imidazole ring, where the N-H proton can reside on either nitrogen, making the 4 and 5 positions equivalent.[2]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For 2-Phenyl-1H-imidazole-4-carboxylic acid, two key ionization events are expected: the deprotonation of the carboxylic acid (pKa₁) and the deprotonation of the protonated imidazole ring (pKa₂).

-

pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to be acidic. For the related imidazole-4-carboxylic acid, a predicted pKa is approximately 2.69.[6][7] This suggests that in physiological environments (pH ~7.4), the carboxylic acid group will be predominantly in its deprotonated, anionic carboxylate form (-COO⁻).

-

pKa₂ (Imidazole Ring): The imidazole ring is basic. The conjugate acid of 2-phenylimidazole has a predicted pKa of ~13.0, referring to the N-H proton.[8][9] This indicates it is a very weak acid (and thus its conjugate base is a weak base), and it will remain largely unionized at physiological pH.

This dual-pKa nature makes the molecule's overall charge—and thus its solubility and membrane permeability—highly dependent on pH.

Diagram: Ionization States of 2-Phenyl-1H-imidazole-4-carboxylic acid

Caption: Predominant ionization states across a pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[10] The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Causality: This method is chosen for its accuracy and ability to directly measure pH changes resulting from ionization, providing a clear titration curve from which the pKa (the midpoint of the buffer region) can be derived.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Initial Titration (with HCl): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate all basic sites fully. Record the pH after each addition of titrant.

-

Back Titration (with NaOH): Titrate the acidified solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value and the volume of NaOH added at regular intervals. Use smaller volume increments near the equivalence points where the pH changes rapidly.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the resulting sigmoidal curve. The first inflection point will correspond to the carboxylic acid (pKa₁) and the second to the imidazole ring.[11][12]

Solubility: A Critical Determinant of Bioavailability

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at equilibrium. For drug development, aqueous solubility is paramount. Poor solubility can lead to low absorption, poor bioavailability, and unreliable results in biological assays.[13]

Given its ionizable groups, the aqueous solubility of this compound is expected to be highly pH-dependent. Solubility will likely be lowest near its isoelectric point and increase significantly at pH values where it is fully ionized (either as a cation at low pH or an anion at high pH). Hydrated forms of molecules often exhibit higher aqueous solubility compared to their anhydrous counterparts due to favorable interactions with water.[14]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic (Equilibrium) Solubility: The "true" solubility, measured when a saturated solution is in equilibrium with an excess of the solid drug. This is a key parameter for pre-formulation and understanding the compound's intrinsic properties.[15][16] The Shake-Flask method is the gold standard.[17]

-

Kinetic Solubility: A high-throughput measurement used in early discovery, where the compound is added to a buffer from a DMSO stock solution. It measures the concentration at which a compound precipitates from a supersaturated solution and is useful for quickly flagging potential issues.[13][18][19][20]

Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Experimental Protocol: Thermodynamic Solubility Determination

Causality: This method is chosen because it measures the true equilibrium state between the solid and dissolved forms, providing the most accurate and relevant solubility data for formulation and biopharmaceutical classification.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (ensuring visible solid remains at the end).

-

Solvent Addition: To each vial, add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0, etc.).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).[15]

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Calculation: Determine the concentration by comparing the peak area to a calibration curve prepared from known concentrations of the compound. The result is reported in µg/mL or µM.

Lipophilicity (LogP / LogD): Predicting Membrane Permeability

Lipophilicity, the "greasiness" of a molecule, is a critical factor in its ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP: The ratio of the concentration of the neutral species of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

-

LogD: The ratio of the total concentration of all species (neutral and ionized) in the organic phase to the total concentration in the aqueous phase at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.

For 2-phenylimidazole, the LogP is reported as 1.29, indicating moderate lipophilicity.[9] The presence of the carboxylic acid group will decrease the LogP and make the LogD highly pH-dependent. At pH 7.4, where the carboxyl group is ionized, the LogD will be significantly lower (more hydrophilic) than the LogP of the neutral molecule. Studies on related imidazole carboxylic acids have shown that experimental determination of LogP is crucial for accurately assessing bioavailability.[21][22]

Experimental Protocol: LogD Determination by Shake-Flask Method

Causality: The Shake-Flask method is the traditional and most reliable method for determining partition coefficients. It directly measures the distribution of the compound between two immiscible phases, providing a foundational value for understanding its biopharmaceutical properties.

Step-by-Step Methodology:

-

Phase Preparation: Prepare the aqueous phase (a buffer of the desired pH, e.g., pH 7.4) and the organic phase (n-octanol). Pre-saturate each phase by shaking them together for 24 hours and then separating them. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake gently for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using HPLC-UV. The concentration in the octanol phase can be determined by difference.

-

Calculation: Calculate LogD using the formula: LogD_pH = log₁₀ ( [Compound]_octanol / [Compound]_aqueous )

Solid-State Properties and Stability

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, dissolution rate, and manufacturability. For this compound, key considerations include the stability of the hydrate form and the potential for polymorphism.

Hydrate Stability

A hydrate is a crystalline solid containing water molecules within its lattice. The stability of this water is dependent on temperature and relative humidity (RH).

-

Dehydration: At low RH or elevated temperatures, the hydrate may lose its water molecules and convert to an anhydrous form.

-

Hygroscopicity: The anhydrous form may, in turn, be hygroscopic and readily absorb water from the atmosphere to revert to the hydrate.

Understanding these transitions is critical for defining proper storage and handling conditions.

Stability Testing Protocol (ICH Guidelines)

To establish a re-test period and recommend storage conditions, a formal stability study must be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[23][24]

Causality: The ICH guidelines represent the global standard for stability testing, ensuring that the data generated is sufficient for regulatory submissions in major regions like the US, EU, and Japan. The stress conditions are designed to accelerate degradation and identify potential stability issues efficiently.[25]

Step-by-Step Methodology:

-

Batch Selection: Place at least three primary batches of the drug substance in the study. The batches should be representative of the final manufacturing process.[23][25]

-

Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions: Store the batches under various temperature and humidity conditions as specified by ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH (for a minimum of 12 months)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for a minimum of 6 months)[26]

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[25][26]

-

Analytical Tests: At each time point, test the samples for a range of properties, including:

-

Appearance: Visual inspection for color or physical form changes.

-

Assay/Purity: Using a validated, stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Water Content: Using Karl Fischer titration to monitor changes in the hydrate's water content.

-

Solid-State Form: Using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to detect any changes in crystal form (polymorphism or dehydration).

-

Conclusion

The —its ionization constants, solubility, lipophilicity, and solid-state stability—are interconnected and foundational to its development as a potential therapeutic agent. A thorough characterization, guided by the principles and protocols outlined in this guide, provides the essential data needed to de-risk development, design effective formulations, and ultimately understand how the molecule will behave in a physiological setting. This systematic approach, grounded in experimental evidence and authoritative standards, is the hallmark of sound scientific practice in drug discovery and development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Sittampalam, G. S., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Reijenga, J., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Slideshare. pKa and log p determination. [Link]

-

ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]

-

Reijenga, J., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Ishihama, Y., et al. (2001). Determination of pKa values of basic new drug substances by CE. ElectronicsAndBooks. [Link]

-

PubChem. Imidazole-4-carboxylic acid. [Link]

-

Bozorov, K., et al. (2022). Review of pharmacological effects of imidazole derivatives. Eco-Vector Journals Portal. [Link]

-

Connect Journals. Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. [Link]

-

ResearchGate. Structure and Polymorphism of Imidazole Derivatives. [Link]

-

PubChem. 2-phenyl-1H-imidazole-4-carboxylic acid. [Link]

-

PubChem. 2-Phenylimidazole. [Link]

-

Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. [Link]

-

Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Advanced Research. [Link]

-

Sharma, A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. [Link]

-

International Science Community Association. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. [Link]

-

2a biotech. Products. [Link]

-

Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. ResearchGate. [Link]

-

López-Martínez, M., et al. (2011). Effect of the lipophilic parameter (log P) on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

-

Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]

-

MDPI. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. [Link]

-

Acta Crystallographica Section E. Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. [Link]

-

PubChem. 2-Phenylbenzimidazole. [Link]

-

Ferreira, A. G. M., et al. (2014). The Cohesive Interactions in Phenylimidazoles. PMC - PubMed Central. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. isca.me [isca.me]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. 2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 1H-Imidazole-4-carboxylic acid CAS#: 1072-84-0 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Phenylimidazole CAS#: 670-96-2 [m.chemicalbook.com]

- 10. pKa and log p determination | PPTX [slideshare.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Hydrate [benchchem.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. evotec.com [evotec.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 22. researchgate.net [researchgate.net]

- 23. database.ich.org [database.ich.org]

- 24. pharma.gally.ch [pharma.gally.ch]

- 25. snscourseware.org [snscourseware.org]

- 26. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4-carboxylic Acid (CAS 77498-98-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1H-imidazole-4-carboxylic acid (CAS 77498-98-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway based on established methodologies, and explores its current and potential applications in pharmacology. The guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and an acceptor, and its coordinative capabilities with metal ions make it a versatile building block for designing molecules with diverse biological activities. 2-Phenyl-1H-imidazole-4-carboxylic acid, the subject of this guide, combines this valuable imidazole core with a phenyl substituent and a carboxylic acid moiety, offering multiple points for structural modification and interaction with biological targets. This strategic combination of functional groups has positioned it as a key intermediate in the synthesis of compounds with potential applications as enzyme inhibitors and modulators of various signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Phenyl-1H-imidazole-4-carboxylic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 77498-98-7 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| IUPAC Name | 2-phenyl-1H-imidazole-4-carboxylic acid | [1] |

| Synonyms | 2-Phenyl-1H-imidazole-5-carboxylic acid, 2-Phenylimidazole-4-carboxylic acid | [1] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Melting Point | >300 °C | Inferred from supplier data |

| Solubility | Soluble in DMSO and methanol. | Inferred from experimental data on related compounds |

Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic Acid

The Debus-Radziszewski Imidazole Synthesis: A Mechanistic Overview

The Debus-Radziszewski reaction is a classic method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3][4] The reaction proceeds through the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then reacts with the aldehyde in a cyclization and subsequent oxidation to yield the imidazole ring.[2][3]

Caption: The two-stage process of the Debus-Radziszewski imidazole synthesis.

Proposed Experimental Protocol for 2-Phenyl-1H-imidazole-4-carboxylic Acid

This protocol is a generalized procedure based on the principles of the Debus-Radziszewski synthesis and may require optimization.

Reactants:

-

Glyoxylic acid (as the 1,2-dicarbonyl component)

-

Benzaldehyde (as the aldehyde component)

-

Ammonia (e.g., ammonium acetate as an ammonia source)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve glyoxylic acid (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Addition of Ammonia Source: Add ammonium acetate (a slight excess, e.g., 2.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Caption: Proposed workflow for the synthesis of 2-Phenyl-1H-imidazole-4-carboxylic acid.

Spectral Characterization

While a complete set of publicly available, verified spectra for 2-Phenyl-1H-imidazole-4-carboxylic acid is limited, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.4-8.0 ppm.

-

Imidazole Proton: A singlet for the C5-H of the imidazole ring, likely downfield (δ ~7.5-8.5 ppm).

-

Imidazole N-H Proton: A broad singlet, which may be exchangeable with D₂O, typically in the region of δ 12-14 ppm.

-

Carboxylic Acid Proton: A very broad singlet, also exchangeable, typically far downfield (δ > 12 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Carbonyl Carbon: In the range of δ 165-175 ppm.

-

Imidazole Carbons: C2 (bearing the phenyl group) around δ 145-150 ppm, C4 (bearing the carboxylic acid) around δ 135-140 ppm, and C5 around δ 115-125 ppm.

-

Phenyl Carbons: Signals in the aromatic region (δ 125-135 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[5][6]

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.[5][7]

-

C=N and C=C Stretches (Imidazole and Phenyl Rings): Medium to strong bands in the 1450-1620 cm⁻¹ region.

-

N-H Stretch (Imidazole): A broad absorption in the 3100-3300 cm⁻¹ region.

Mass Spectrometry

The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 189.06.

Applications in Drug Discovery and Development

The 2-phenyl-1H-imidazole-4-carboxylic acid scaffold is a versatile starting point for the synthesis of a variety of biologically active molecules.

As a Scaffold for Enzyme Inhibitors

The imidazole ring can act as a bioisostere for other functional groups and can participate in key interactions within an enzyme's active site. The phenyl group can be directed towards hydrophobic pockets, and the carboxylic acid provides a handle for further derivatization to enhance potency and selectivity. Research has shown that derivatives of this scaffold can exhibit inhibitory activity against various enzymes, including:

-

Kinases: The imidazole core can serve as a hinge-binding motif in kinase inhibitors.

-

17β-Hydroxysteroid Dehydrogenase 10 (17β-HSD10): Derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of this enzyme, which is implicated in Alzheimer's disease.[8]

Caption: The role of the 2-phenyl-1H-imidazole-4-carboxylic acid scaffold in drug design.

In the Development of Anti-inflammatory and Anti-cancer Agents

The imidazole nucleus is present in many compounds with anti-inflammatory and anti-cancer properties. The ability of imidazole derivatives to inhibit key signaling pathways involved in inflammation and cell proliferation makes them attractive candidates for drug development in these therapeutic areas.

Conclusion

2-Phenyl-1H-imidazole-4-carboxylic acid (CAS 77498-98-7) is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its straightforward, albeit needing optimization, synthesis via the Debus-Radziszewski reaction and its versatile scaffold make it an important building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its applications in drug discovery. Further research into the specific biological activities of this compound and its derivatives is warranted and holds promise for the future of targeted therapies.

References

-

Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed December 26, 2023. [Link]

-

Deka S. Debus-Radziszewski Imidazole Synthesis. Scribd. Accessed December 26, 2023. [Link]

-

da Silva J, et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. 2022;27(19):6529. [Link]

-

Mondal S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Published online 2020. [Link]

-

A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski reaction. Int J Pharm Res App. 2021;6(3):431-447. [Link]

-

2-phenyl-1H-imidazole-4-carboxylic acid. PubChem. Accessed December 26, 2023. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Accessed December 26, 2023. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. 2021;26(21):6475. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Accessed December 26, 2023. [Link]

-

Debus Radzisewski Imidazole Synthesis. YouTube. Published February 23, 2023. [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Accessed December 26, 2023. [Link]

-

Table of Characteristic IR Absorptions. Northern Illinois University. Accessed December 26, 2023. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules. 2020;25(18):4247. [Link]

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Med. Chem. 2024;15(1):215-227. [Link]

-

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester. SpectraBase. Accessed December 26, 2023. [Link]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. Accessed December 26, 2023. [Link]

-

Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. Published March 2, 2021. [Link]

-

Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Published online 2004. [Link]

-

View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia. 2024;71(2):491-503. [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. J. Org. Chem. 2010;75(9):3208-3213. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed December 26, 2023. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Accessed December 26, 2023. [Link]

-

Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Indian J. Heterocycl. Chem. 2018;28(3):345-350. [Link]

-

4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid. CAS Common Chemistry. Accessed December 26, 2023. [Link]

-

Biphenyl-4-carboxylic acid. NIST WebBook. Accessed December 26, 2023. [Link]

Sources

- 1. 2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profiling of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate

Introduction

In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties, profoundly influencing its dissolution rate, absorption, and ultimately, its bioavailability. 2-Phenyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound featuring both acidic and basic moieties, and its hydrate form, present a compelling case study in solubility characterization. The presence of the imidazole ring and the carboxylic acid group suggests a complex, pH-dependent solubility profile that is critical to understand for effective formulation and delivery.

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to approach the solubility determination of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate. In the absence of extensive published data for this specific hydrate, this document serves as a first-principles guide, synthesizing theoretical underpinnings with field-proven experimental methodologies. We will delve into the physicochemical properties that govern its solubility, provide detailed protocols for its empirical determination, and discuss the thermodynamic concepts essential for data interpretation.

Physicochemical Profile and Its Implications for Solubility

-

Chemical Structure: The molecule contains a phenyl group, an imidazole ring, and a carboxylic acid. The phenyl group imparts lipophilicity, while the imidazole and carboxylic acid groups are polar and ionizable, contributing to aqueous solubility, particularly at certain pH values.

-

Ionization and pKa: The compound is amphoteric, meaning it can act as both an acid and a base.

-

The carboxylic acid group is acidic and will be deprotonated (negatively charged) at pH values above its pKa.

-

The imidazole ring is basic and will be protonated (positively charged) at pH values below its pKa. The solubility of the compound is expected to be at its minimum at the isoelectric point (pI), where the net charge is zero, and will increase significantly at pH values above the acidic pKa and below the basic pKa. A study on a structurally related imidazobenzodiazepine-3-carboxylate demonstrated this classic U-shaped pH-solubility profile, with high solubility at neutral pH due to the presence of both acidic and basic functions, and the lowest solubility at its isoelectric point.[1]

-

-

Hydrate Form: The presence of water molecules in the crystal lattice of the hydrate form can influence its physicochemical properties, including solubility. Generally, hydrates can exhibit different solubility and dissolution rates compared to their anhydrous counterparts.

-

Lipophilicity (log P): The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. While an experimental log P for this compound is not available, the presence of the phenyl ring suggests a degree of lipophilicity that will influence its solubility in organic solvents and its partitioning behavior. A study comparing various carboxylic and phosphonic acids highlighted that log P values for a series of heterocyclic carboxylic acids were generally below 2.

The Thermodynamic Foundation of Solubility

The solubility of a crystalline solid in a solvent is a thermodynamic equilibrium process. It is crucial to distinguish between two key concepts:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a given temperature and pressure.[2] This is the value that is most relevant for understanding the biopharmaceutical properties of a drug.

-

Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration of a compound at the point of precipitation from a solution that was initially prepared in a cosolvent like DMSO.[3] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.[2]

The dissolution of this compound is governed by the free energy change of the process. For a comprehensive understanding, the thermodynamic parameters of dissolution (enthalpy, entropy, and Gibbs free energy) can be determined by measuring the solubility at different temperatures.[4]

The Critical Role of pH

For an ionizable compound like 2-Phenyl-1H-imidazole-4-carboxylic acid, pH is arguably the most critical factor influencing its aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state of the acidic and basic groups at a given pH, which in turn dictates the overall solubility. The solubility of the compound will be the sum of the intrinsic solubility of the neutral species and the concentration of the ionized forms in solution. The pH-dependent behavior of related imidazole-containing carboxaldehydes has been studied, demonstrating how acid-base equilibria affect solubility and the major species present in solution.[5][6]

Caption: pH-dependent ionization of 2-Phenyl-1H-imidazole-4-carboxylic acid.

Experimental Protocols for Solubility Determination

Given the lack of published data, empirical determination is necessary. The following are robust, well-established methods suitable for characterizing the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Detailed Protocol:

-

Preparation:

-

For each solvent or buffer condition, weigh an amount of this compound that is in excess of its expected solubility into a suitable vessel (e.g., a glass vial or flask).

-

Add a precise volume of the desired solvent or buffer (e.g., water, phosphate-buffered saline at various pH values, or relevant organic solvents). The pH of aqueous buffers should be verified before and after the experiment.[7]

-

-

Equilibration:

-

Seal the vessels to prevent solvent evaporation.

-

Place the vessels in a constant temperature shaker bath (e.g., at 25 °C and 37 °C to assess temperature dependence).[8]

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24-48 hours, but should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at high speed.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method, offering specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared.

-

UV-Vis Spectroscopy: This can be used if the compound has a suitable chromophore and there are no interfering substances in the solvent. A calibration curve is also required.

-

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to ensure that the solid form has not changed during the experiment (e.g., converted to a different polymorph or solvate).[2]

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

pH-Solubility Profiling: Potentiometric Titration

For ionizable compounds, potentiometric titration is a highly efficient method to determine the solubility as a function of pH.

Principle: A suspension of the compound in water is titrated with an acid or a base. The changes in pH are monitored, and the point at which all the solid has dissolved is used to calculate the intrinsic solubility and pKa.

Detailed Protocol:

-

Instrumentation: An automated potentiometric titrator with a calibrated pH electrode is required.

-

Sample Preparation:

-

A known amount of this compound is suspended in a known volume of water or a suitable electrolyte solution.

-

-

Titration:

-

The suspension is titrated with a standardized solution of strong acid (e.g., HCl) to determine the basic pKa and solubility of the protonated form.

-

Separately, a fresh suspension is titrated with a standardized solution of strong base (e.g., NaOH) to determine the acidic pKa and solubility of the deprotonated form.

-

-

Data Analysis:

-

The resulting titration curve (pH vs. volume of titrant) is analyzed. The points on the curve where the solid phase disappears can be used in conjunction with the pKa values to construct a complete pH-solubility profile. Modern software associated with potentiometric systems can often automate these calculations. This method can be very economical with the amount of compound required.[10]

-

High-Throughput Solubility Screening

In early drug discovery, when compound availability is limited, high-throughput methods are often employed to obtain an initial estimate of solubility.

Principle: These methods often determine kinetic solubility by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and detecting the point of precipitation.

Common Techniques:

-

Nephelometry: This technique measures the turbidity or light scattering caused by the formation of a precipitate.[11] A laser is passed through the solution, and the amount of scattered light is proportional to the amount of undissolved particles.

-

UV-Vis Spectroscopy in Plate Readers: After adding the DMSO stock to the buffer and allowing for a short equilibration time, the plate is centrifuged, and the UV absorbance of the supernatant is measured to determine the concentration.

While these methods are fast and require minimal compound, it is important to remember that they typically measure kinetic solubility, which may overestimate the true thermodynamic solubility.[3]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Example Solubility Data Table for this compound

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Deionized Water | 7.0 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Phosphate Buffer | 2.0 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Phosphate Buffer | 7.4 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Methanol | N/A | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

A plot of solubility versus pH is essential for visualizing the pH-solubility profile and identifying the pH of minimum solubility (the isoelectric point).

Conclusion

The solubility of this compound is a critical parameter that will dictate its formulation strategy and ultimate clinical success. Due to its amphoteric nature, a comprehensive evaluation of its pH-dependent solubility is essential. This guide provides the theoretical framework and detailed, actionable protocols for researchers to undertake a thorough solubility characterization. By employing the gold-standard shake-flask method for thermodynamic solubility, complemented by potentiometric titrations for pH-profiling, a robust and reliable dataset can be generated. This data will be invaluable for guiding pre-formulation and formulation development, ensuring that this promising compound can be effectively delivered and its therapeutic potential realized.

References

-

[PMC - PubMed Central: Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7][11]diazepine-3-carboxylate does not influence bioavailability]([Link])

Sources

- 1. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. who.int [who.int]

- 10. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate: An In-depth Technical Guide

Introduction: The Significance of Substituted Imidazoles in Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate is a bifunctional molecule of significant interest, combining the structural features of a substituted imidazole with a carboxylic acid moiety. This arrangement offers multiple points for molecular recognition and chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical candidates. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound, offering insights into the interpretation of its spectral data and the underlying molecular phenomena.

Molecular Structure and Inherent Chemical Properties

2-Phenyl-1H-imidazole-4-carboxylic acid (C₁₀H₈N₂O₂) is a heterocyclic compound featuring a phenyl group at the 2-position and a carboxylic acid at the 4-position of the imidazole ring.[1] The presence of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, imparts both acidic and basic properties to the molecule. The carboxylic acid group is a key functional handle for forming salts, esters, and amides. The "hydrate" designation indicates the presence of one or more water molecules within the crystal lattice, which can significantly influence the compound's physical properties and spectroscopic signatures, particularly in the infrared region.

A critical aspect of the imidazole ring's chemistry is prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N3). This dynamic equilibrium can influence the chemical environment of the ring atoms and, consequently, their NMR spectra. In solution, this exchange is often rapid on the NMR timescale, leading to averaged signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring, the imidazole ring, and the exchangeable protons of the carboxylic acid and the N-H group. The presence of water of hydration may also be observed as a broad signal.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Imidazole N-H | 12.0 - 13.0 | Broad Singlet | The broadness is due to proton exchange and quadrupolar relaxation from the adjacent nitrogen. Its downfield shift indicates a hydrogen-bonded environment. |

| Carboxylic Acid O-H | 11.0 - 12.5 | Very Broad Singlet | Highly deshielded and broad due to extensive hydrogen bonding and exchange with residual water. |

| Imidazole C5-H | 7.8 - 8.2 | Singlet | This proton is on the carbon between the two nitrogen atoms and is typically a sharp singlet. |

| Phenyl H (ortho) | 7.9 - 8.1 | Multiplet (Doublet) | These protons are closest to the imidazole ring and are deshielded. |

| Phenyl H (meta, para) | 7.3 - 7.6 | Multiplet | These protons are in a more typical aromatic region. |

| Water (H₂O) | ~3.3 | Broad Singlet | The chemical shift of water in DMSO-d₆ is typically around 3.3 ppm and the signal is often broad. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it can solubilize the compound and slow down the exchange of the N-H and O-H protons, often allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width to cover all proton signals, and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the rapid tautomerism in the imidazole ring, the signals for C4 and C5 may be broadened or averaged in solution.[2]

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| Carboxylic Acid C=O | 165 - 175 | The carbonyl carbon is highly deshielded. |

| Imidazole C2 | 145 - 150 | This carbon is attached to the phenyl group and two nitrogen atoms. |

| Imidazole C4 | 135 - 140 | The position of this signal can be influenced by tautomerism. |

| Phenyl C (ipso) | 130 - 135 | The carbon atom of the phenyl ring attached to the imidazole ring. |

| Phenyl C (ortho, meta, para) | 125 - 130 | Aromatic carbons of the phenyl ring. |

| Imidazole C5 | 115 - 125 | The position of this signal can be influenced by tautomerism. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of DMSO-d₆.

-

Instrumentation: A high-field NMR spectrometer is essential due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Visualization of NMR Experimental Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and the Role of Hydration

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid, the N-H bond of the imidazole, and the water of hydration.

Predicted Infrared (IR) Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity & Shape | Key Insights |

| O-H Stretch (Carboxylic Acid & Water) | 2500 - 3300 | Very Broad, Strong | This extremely broad band is characteristic of the hydrogen-bonded O-H of a carboxylic acid dimer, which will overlap with the O-H stretching of the water of hydration.[3] |

| N-H Stretch (Imidazole) | 3100 - 3200 | Broad, Medium | This band is often broad due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds in the phenyl and imidazole rings. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The position of this band is indicative of a conjugated carboxylic acid. |

| C=N & C=C Stretch (Aromatic Rings) | 1450 - 1650 | Medium to Strong | Vibrations from the imidazole and phenyl rings. |

| C-O Stretch & O-H Bend (Carboxylic Acid) | 1200 - 1440 | Medium to Strong | These bands are associated with the carboxylic acid group. |

The presence of water of hydration will have a pronounced effect on the IR spectrum. The O-H stretching region will be particularly broad and complex due to the various hydrogen bonding interactions between the carboxylic acid, the imidazole N-H, and the water molecules. The presence of a broad absorption in the 2500-3300 cm⁻¹ range is a strong indicator of a hydrated carboxylic acid.[3]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of IR Spectroscopy Workflow:

Caption: Workflow for FTIR Spectroscopic Analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound is expected to exhibit characteristic absorptions in the UV region.

Predicted UV-Visible Spectroscopic Data (in Ethanol):

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | 260 - 290 | High |

| n → π | 300 - 340 | Low |

The exact position and intensity of the absorption maxima can be influenced by the solvent polarity and pH.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank. Record the absorbance of each standard solution from low to high concentration over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 189.06 | The protonated molecular ion of the anhydrous compound. |

| [M+H-H₂O]⁺ | 171.05 | Loss of a water molecule from the carboxylic acid. |

| [M+H-CO₂]⁺ | 145.07 | Loss of carbon dioxide from the carboxylic acid. |

| [C₉H₇N₂]⁺ | 143.06 | Fragmentation of the phenyl and imidazole rings. |

The observation of a peak corresponding to the molecular weight of the anhydrous compound is expected, as the water of hydration is typically lost during the ionization process.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the calculated values to confirm the elemental composition.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic approach, integrating data from multiple techniques. NMR spectroscopy provides the detailed carbon-proton framework, IR spectroscopy confirms the presence of key functional groups and the state of hydration, UV-Vis spectroscopy reveals the nature of the conjugated electronic system, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. Together, these techniques offer a complete and validated structural characterization, which is essential for the confident application of this versatile molecule in drug discovery and materials science. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists working with this and related imidazole derivatives.

References

-

PubChem. 2-phenyl-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]